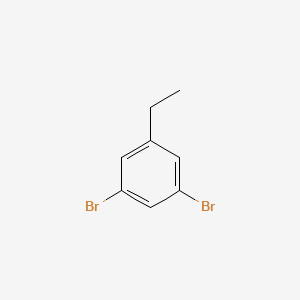

3,5-Dibromoethylbenzene

Beschreibung

3,5-Dibromoethylbenzene (C₈H₈Br₂) is an ethylbenzene derivative substituted with bromine atoms at the 3 and 5 positions of the aromatic ring. This compound is part of a broader class of halogenated aromatic hydrocarbons, where bromine substituents significantly influence electronic, steric, and reactive properties. Halogenated aromatics are widely used in coordination chemistry, pharmaceuticals, and material science due to their strong electron-withdrawing effects and ability to form stable complexes with transition metals .

Eigenschaften

IUPAC Name |

1,3-dibromo-5-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFAYHLKBUGUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dibromoethylbenzene can be synthesized through several methods. One common method involves the bromination of ethylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dibromoethylbenzene involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromoethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromine atoms can be reduced to form ethylbenzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of benzoic acid or benzaldehyde.

Reduction: Formation of ethylbenzene.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromoethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dibromoethylbenzene involves its interaction with various molecular targets. The bromine atoms and the ethyl group influence the compound’s reactivity and its ability to participate in chemical reactions. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions. The specific mechanism depends on the type of reaction and the conditions used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3,5-Dibromo-salicylaldehyde (3,5-diBr-saloH)

Structure and Coordination Chemistry: 3,5-Dibromo-salicylaldehyde features a hydroxyl (-OH) and aldehyde (-CHO) group at the 2 and 4 positions, respectively, with bromines at 3 and 4. It forms stable nickel(II) complexes, such as [Ni(3,5-diBr-salo)₂(neoc)] (Complex 1) and [Ni(3,5-diBr-salo)₂(phen)] (Complex 2), which exhibit distorted octahedral geometries via bidentate coordination through deprotonated phenolic oxygen and carbonyl oxygen .

3,5-Dibromo-1-trimethylsilylbenzene

Structure and Synthesis: This compound (CAS 17878-23-8) features a trimethylsilyl (-SiMe₃) group at position 1, with bromines at 3 and 5. The bulky silyl group enhances steric hindrance, making it useful in organometallic synthesis.

Applications : Acts as a precursor in cross-coupling reactions for constructing silicon-containing polymers or ligands .

1-Bromo-3,5-diphenylbenzene

Structure and Reactivity :

Substituted with bromine at position 1 and phenyl groups at 3 and 5, this compound (CAS 103068-20-8) is valued in material science for its planar structure and π-conjugation.

Applications : Used in organic light-emitting diodes (OLEDs) and pharmaceutical intermediates due to its electron-deficient aromatic system .

3,5-Dibromo-1,2-dimethylbenzene

Structural Features :

With methyl groups at positions 1 and 2 and bromines at 3 and 5 (CAS 51209-82-6), this compound highlights the impact of substituent positioning. The methyl groups increase hydrophobicity, influencing solubility and crystallinity.

Applications: Potential use in agrochemicals and as a building block for liquid crystals .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3,5-Dibromoethylbenzene | C₈H₈Br₂ | -Br (3,5); -CH₂CH₃ (1) | 263.96* | Coordination chemistry† |

| 3,5-Dibromo-salicylaldehyde | C₇H₄Br₂O₂ | -Br (3,5); -OH (2); -CHO (4) | 295.92 | Bioactive metal complexes |

| 3,5-Dibromo-1-trimethylsilylbenzene | C₉H₁₂Br₂Si | -Br (3,5); -SiMe₃ (1) | 320.09 | Organometallic synthesis |

| 1-Bromo-3,5-diphenylbenzene | C₁₈H₁₃Br | -Br (1); -Ph (3,5) | 309.20 | OLEDs, Pharmaceuticals |

*Theoretical value. †Inferred from analogs.

Key Research Findings

- Substituent Effects: Bromine atoms enhance electrophilic substitution resistance but improve coordination to metals. Bulky groups (e.g., -SiMe₃) reduce reactivity but stabilize intermediates in organometallic reactions .

- Bioactivity Trends: Brominated salicylaldehyde derivatives show higher DNA/protein affinity than non-halogenated analogs due to enhanced π-π stacking and electrostatic interactions .

- Synthetic Flexibility : Brominated aromatics are synthesized via electrophilic bromination (e.g., using N-bromosuccinimide) or cross-coupling reactions, with yields exceeding 75% under optimized conditions .

Biologische Aktivität

3,5-Dibromoethylbenzene is an aromatic compound characterized by the presence of bromine substituents at the 3 and 5 positions of the ethylbenzene framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into the biological activity of 3,5-dibromoethylbenzene, summarizing relevant research findings, case studies, and implications for future applications.

- Chemical Formula : C8H8Br2

- Molecular Weight : 263.96 g/mol

- CAS Number : 93-52-7

- Melting Point : 74-77 °C

- Boiling Point : 135-140 °C at 20 mmHg

Biological Activity Overview

The biological activity of 3,5-dibromoethylbenzene has been explored in various contexts, including its potential as an antimicrobial agent and its role in drug synthesis.

Antimicrobial Properties

Research indicates that brominated compounds often exhibit significant antimicrobial activity. A study evaluated the effectiveness of various brominated aromatic compounds against bacterial strains, demonstrating that 3,5-dibromoethylbenzene showed notable inhibitory effects against certain pathogens.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-Dibromoethylbenzene | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Synthesis of Antimicrobial Agents : A case study focused on the synthesis of new antimicrobial agents derived from 3,5-dibromoethylbenzene. The study highlighted the compound's utility as a precursor in creating more complex molecules with enhanced biological activity.

- Drug Development : Another study investigated the role of dibrominated compounds in drug development, emphasizing their effectiveness in targeting specific enzymes associated with bacterial resistance mechanisms. The findings suggest that modifications to the dibromoethylbenzene structure could yield potent inhibitors.

The biological activity of 3,5-dibromoethylbenzene can be attributed to its ability to interact with microbial membranes and enzymes. The presence of bromine atoms enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. This leads to disruption of cellular processes and ultimately cell death.

Research Findings

Recent studies have expanded on the understanding of how structural modifications influence the biological properties of dibromo compounds:

- A study published in Inorganic Chemistry explored the coordination properties of brominated compounds, indicating that variations in substitution patterns can significantly alter biological interactions.

- Another research article highlighted the synthesis of derivatives from dibromo compounds that exhibited improved efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.